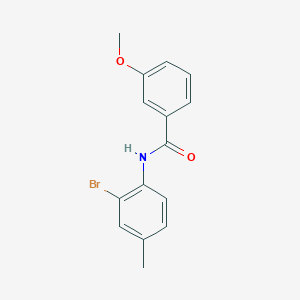

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

Substitution: Formation of N-(2-substituted-4-methylphenyl)-3-methoxybenzamide derivatives.

Oxidation: Formation of N-(2-bromo-4-methylphenyl)-3-hydroxybenzamide.

Reduction: Formation of N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

- N-(2-iodo-4-methylphenyl)-3-methoxybenzamide

- N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Comparison: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide, the bromine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.

Biological Activity

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activities. Its molecular formula is C10H10BrNO2.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 271.1 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act by modulating the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. For instance, it has been investigated for its role as a ligand in receptor binding studies, which suggests its utility in drug design and development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : This compound has shown potential as an antitumor agent, with studies indicating inhibitory effects on tumor cell proliferation. The presence of the bromine atom may enhance its lipophilicity, facilitating better cellular uptake and activity against cancer cells.

- Dopamine Receptor Ligand : It has also been explored as a ligand for dopamine receptors, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Results

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to have an IC50 value indicating effective inhibition of cell growth at low concentrations .

- Receptor Binding Studies : Investigations into the binding affinity of this compound for specific receptors have shown promising results, indicating its potential as a therapeutic agent in receptor-targeted therapies.

- Comparison with Analogous Compounds : Comparative studies with similar compounds such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide reveal that the bromine substituent alters the electronic properties and biological activity, highlighting the importance of substituent choice in drug design.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOJORDYWUIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357928 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353782-91-9 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.